Cas no 493-03-8 (Naphthalene,1,2,3,4,5,6,7,8-octahydro-)

Naphthalene,1,2,3,4,5,6,7,8-octahydro- 化学的及び物理的性質
名前と識別子
-
- Naphthalene,1,2,3,4,5,6,7,8-octahydro-
- 1,2,3,4,5,6,7,8-Octahydro-naphthalene
- 1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE
- 2,3,4,5,6,7,8,10-octahydronaphthalene
- 9,10-Octalin
- Bicyclo<4.4.0>dec-1(6)-ene
- ZKZCHOVDCNLSKG-UHFFFAOYSA-N
- CS-0452903
- 9,10-dehydrodecalin
- 493-03-8
- DTXSID30197755
- FT-0653311
- Naphthalene, 1,2,3,4,5,6,7,8-octahydro-
- InChI=1/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H
- G86202
- inverted exclamation markY70% (GC)
-
- MDL: MFCD00029169
- インチ: InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2
- InChIKey: ZKZCHOVDCNLSKG-UHFFFAOYSA-N
- SMILES: C1CCC2=C(C1)CCCC2
計算された属性
- 精确分子量: 136.12500
- 同位素质量: 136.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 119
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 3.43100
Naphthalene,1,2,3,4,5,6,7,8-octahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O71660-25g |
1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE |
493-03-8 | 25g |
¥2958.0 | 2021-09-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396633-1 g |
1,2,3,4,5,6,7,8-Octahydro-naphthalene, |
493-03-8 | 1g |
¥752.00 | 2023-07-11 | ||
1PlusChem | 1P00DHK2-5g |
1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE |
493-03-8 | ≥70% (GC) | 5g |
$128.00 | 2024-05-01 | |
Aaron | AR00DHSE-5g |
1,2,3,4,5,6,7,8-Octahydronaphthalene |
493-03-8 | 70% | 5g |
$109.00 | 2025-02-10 | |
Ambeed | A720321-25g |
1,2,3,4,5,6,7,8-Octahydronaphthalene |
493-03-8 | 70% | 25g |
$367.0 | 2024-07-18 | |
1PlusChem | 1P00DHK2-25g |
1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE |
493-03-8 | ≥70% (GC) | 25g |
$331.00 | 2024-05-01 | |
eNovation Chemicals LLC | Y1265081-5g |
1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE |
493-03-8 | 70% | 5g |
$170 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X219875A-5g |
Naphthalene,1,2,3,4,5,6,7,8-octahydro- |
493-03-8 | 5g |
¥1434.0 | 2024-07-20 | ||
eNovation Chemicals LLC | Y1265081-1g |
1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE |
493-03-8 | 70% | 1g |
$95 | 2024-06-06 | |
Ambeed | A720321-10g |
1,2,3,4,5,6,7,8-Octahydronaphthalene |
493-03-8 | 70% | 10g |
$183.0 | 2024-07-18 |
Naphthalene,1,2,3,4,5,6,7,8-octahydro- 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
4. Back matter
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Naphthalene,1,2,3,4,5,6,7,8-octahydro-に関する追加情報
Chemical Profile of Naphthalene,1,2,3,4,5,6,7,8-octahydro (CAS No. 493-03-8)
Naphthalene,1,2,3,4,5,6,7,8-octahydro, chemically known by its CAS number 493-03-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This fully hydrogenated derivative of naphthalene exhibits unique structural and functional properties that make it a valuable intermediate in synthesizing various bioactive molecules. The compound's molecular structure consists of a fully saturated eight-membered ring system, which distinguishes it from its parent hydrocarbon and imparts distinct reactivity patterns suitable for further chemical modifications.
The synthesis and application of Naphthalene,1,2,3,4,5,6,7,8-octahydro have garnered considerable attention in recent years due to its potential in drug development. Researchers have explored its utility as a precursor in the preparation of complex heterocyclic scaffolds, which are prevalent in modern medicinal chemistry. The fully hydrogenated nature of this compound provides a stable framework that can be selectively functionalized at various positions to introduce pharmacophores essential for therapeutic activity.
Recent studies have highlighted the role of Naphthalene,1,2,3,4,5,6,7,8-octahydro in the development of novel pharmacological agents. For instance, derivatives of this compound have been investigated for their potential antitumor and anti-inflammatory properties. The structural flexibility offered by the fully saturated ring system allows for the creation of molecules that can interact with biological targets with high specificity. This has led to interest in exploring its applications in oncology and immunology research.
The chemical properties of Naphthalene,1,2,3,4,5,6,7,8-octahydro make it an attractive candidate for further functionalization through various organic transformations. These include hydrogenation reactions to introduce additional double bonds or alkylation processes to expand the molecular size and complexity. Such modifications are crucial for tailoring the compound's pharmacokinetic and pharmacodynamic profiles to meet specific therapeutic requirements.
In addition to its pharmaceutical applications, Naphthalene,1,2,3,4,5,6,7,8-octahydro has shown promise in materials science. The compound's ability to act as a building block for more complex structures has been leveraged in the design of advanced polymers and liquid crystals. These materials exhibit enhanced thermal stability and mechanical strength when incorporating derivatives of Naphthalene,1,2,3,4,5,6,7,8-octahydro into their formulations.
The industrial production of Naphthalene,1,2,3,4,5,6,7,8-octahydro is typically achieved through catalytic hydrogenation processes that convert naphthalene into its fully saturated form. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, enabling larger-scale production with minimal byproduct formation. This has been instrumental in meeting the growing demand for this compound in both academic and industrial settings.
From a regulatory perspective, Naphthalene,1,2,3,4,5,*
493-03-8 (Naphthalene,1,2,3,4,5,6,7,8-octahydro-) Related Products
- 111-02-4(Squalene)
- 1453-25-4(1-methylcyclohept-1-ene)
- 7683-64-9(2,6,10,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaene)
- 591-49-1(1-Methyl-cyclohexene)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 1806532-52-4(2,4-Diiodopyridine-5-sulfonyl chloride)
- 66754-13-0(D-Trimannuronic acid)
- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
